molecular formula C14H14O3 B14887525 5-((3,4-Dimethylphenoxy)methyl)furan-2-carbaldehyde

5-((3,4-Dimethylphenoxy)methyl)furan-2-carbaldehyde

Cat. No.: B14887525
M. Wt: 230.26 g/mol
InChI Key: NEWJUEDBXZPROJ-UHFFFAOYSA-N
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Description

5-((3,4-Dimethylphenoxy)methyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a 3,4-dimethylphenoxy methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Dimethylphenoxy)methyl)furan-2-carbaldehyde typically involves the reaction of 3,4-dimethylphenol with furan-2-carbaldehyde in the presence of a suitable base. The reaction proceeds through the formation of an intermediate ether, which is then oxidized to yield the desired aldehyde compound. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-((3,4-Dimethylphenoxy)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring and the phenoxy group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as Friedel-Crafts acylation or alkylation.

Major Products Formed

    Oxidation: 5-((3,4-Dimethylphenoxy)methyl)furan-2-carboxylic acid.

    Reduction: 5-((3,4-Dimethylphenoxy)methyl)furan-2-methanol.

    Substitution: Depending on the substituents introduced, various substituted furan derivatives.

Scientific Research Applications

5-((3,4-Dimethylphenoxy)methyl)furan-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-((3,4-Dimethylphenoxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the furan ring and phenoxy group can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde: Similar structure but with a chlorine substituent instead of methyl groups.

    5-((3,4-Dimethylphenoxy)methyl)furan-2-carboxylic acid: Oxidized form of the aldehyde compound.

    5-((3,4-Dimethylphenoxy)methyl)furan-2-methanol: Reduced form of the aldehyde compound.

Uniqueness

5-((3,4-Dimethylphenoxy)methyl)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the 3,4-dimethylphenoxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]furan-2-carbaldehyde

InChI

InChI=1S/C14H14O3/c1-10-3-4-12(7-11(10)2)16-9-14-6-5-13(8-15)17-14/h3-8H,9H2,1-2H3

InChI Key

NEWJUEDBXZPROJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C=O)C

Origin of Product

United States

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